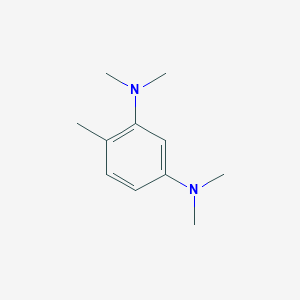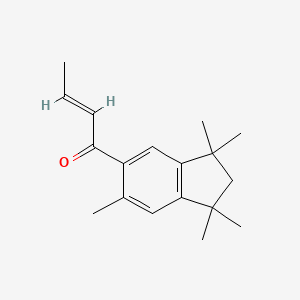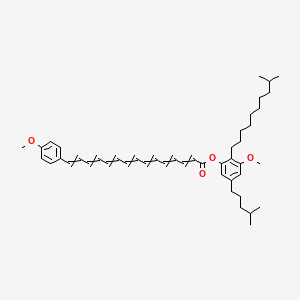
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two amino groups attached to a benzene ring, with five methyl groups substituting hydrogen atoms on the benzene ring. The structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine typically involves the alkylation of benzene-1,3-diamine with methylating agents. One common method is the reaction of benzene-1,3-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the amino groups.
Industrial Production Methods
In an industrial setting, the production of N1,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine may involve continuous flow processes where benzene-1,3-diamine is reacted with excess methylating agents in the presence of a catalyst. The reaction mixture is then purified using distillation or crystallization techniques to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as its role in biological systems or chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~,N~3~,N~3~-Tetramethylbenzene-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Trimethylbenzene-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Dimethylbenzene-1,3-diamine
Uniqueness
N~1~,N~1~,N~3~,N~3~,4-Pentamethylbenzene-1,3-diamine is unique due to the presence of five methyl groups, which significantly influence its chemical reactivity and physical properties. This compound exhibits different reactivity patterns compared to its less methylated counterparts, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
65198-15-4 |
|---|---|
Molekularformel |
C11H18N2 |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
1-N,1-N,3-N,3-N,4-pentamethylbenzene-1,3-diamine |
InChI |
InChI=1S/C11H18N2/c1-9-6-7-10(12(2)3)8-11(9)13(4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
HDBBJZUTSSSISL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N(C)C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)


![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)

methanone](/img/structure/B14473048.png)


![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)


